1,2,3-Tris[4-(bromomethyl)phenyl]benzene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
837420-64-1 |
|---|---|
Molecular Formula |
C27H21Br3 |
Molecular Weight |
585.2 g/mol |
IUPAC Name |
1,2,3-tris[4-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C27H21Br3/c28-16-19-4-10-22(11-5-19)25-2-1-3-26(23-12-6-20(17-29)7-13-23)27(25)24-14-8-21(18-30)9-15-24/h1-15H,16-18H2 |
InChI Key |
OTNNOVWNZTXZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 1,2,3 Tris 4 Bromomethyl Phenyl Benzene
Strategic Approaches for the Synthesis of the Core Benzene (B151609) Moiety
The formation of the 1,2,3-trisubstituted benzene core is a significant synthetic challenge due to the steric hindrance associated with three contiguous phenyl groups. Several advanced catalytic methods have been developed to achieve this transformation with high regioselectivity and efficiency.
One of the most powerful and atom-economical methods for constructing highly substituted benzene rings is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes. acs.org Rhodium-based catalysts, in particular, have demonstrated exceptional efficacy in these transformations. acs.org This approach involves the cyclotrimerization of three alkyne molecules. To achieve the specific 1,2,3-substitution pattern with pendant tolyl groups, a strategy involving the cotrimerization of a diyne with a monoyne can be employed. For instance, the reaction of a 1,6-diyne with an excess of a terminal alkyne, such as 4-ethynyltoluene, in the presence of a rhodium catalyst can lead to the desired 1,2,3-trisubstituted benzene derivative. nih.govrsc.orgnih.gov The choice of ligands on the rhodium center is crucial for controlling the regioselectivity of the cycloaddition.
Another prominent strategy for the synthesis of poly-aryl benzenes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of 1,2,3-tris(4-methylphenyl)benzene, a potential pathway would involve the sequential coupling of 4-methylphenylboronic acid with a suitably substituted 1,2,3-trihalobenzene. However, managing the regioselectivity of three successive coupling reactions on a benzene ring can be challenging. A more controlled approach might involve the coupling of a 1,2-dihalobenzene with an organoboron reagent to form a 1,2-diphenylbenzene derivative, followed by a directed C-H activation/arylation at the 3-position.
The cyclotrimerization of acetophenone (B1666503) derivatives can also be utilized to synthesize 1,3,5-triarylbenzenes and could potentially be adapted for 1,2,3-isomers, although this is less common. nih.govsapub.org This acid-catalyzed self-condensation of ketones like 4'-methylacetophenone (B140295) offers a direct route to the triarylbenzene core. researchgate.netnih.gov However, controlling the substitution pattern to achieve the 1,2,3-isomer is a significant hurdle with this method, which typically favors the formation of the thermodynamically more stable 1,3,5-isomer. sapub.org
Selective Bromination Techniques for Pendant Methyl Groups
Once the 1,2,3-tris(4-methylphenyl)benzene core is synthesized, the next critical step is the selective bromination of the three benzylic methyl groups. This transformation is most commonly achieved through free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. nih.govpsu.edu The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over electrophilic addition to the aromatic rings. nih.govpsu.edu
The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to minimize competing ionic reactions. The initiation of the radical chain reaction is achieved either through photochemical means (exposure to UV light) or by using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). acs.org The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from a benzylic methyl group to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the desired bromomethyl product and another bromine radical, thus propagating the chain. acs.orgnih.gov
To achieve the tris-bromination of all three methyl groups on the 1,2,3-tris(4-methylphenyl)benzene core, a stoichiometric excess of NBS and the radical initiator is required. Careful control of the reaction stoichiometry is essential to drive the reaction to completion and maximize the yield of the desired 1,2,3-Tris[4-(bromomethyl)phenyl]benzene.
Optimization of Reaction Conditions and Isolation Procedures
For the synthesis of the 1,2,3-tris(4-methylphenyl)benzene core via [2+2+2] cycloaddition, key parameters to optimize include the choice of catalyst and ligands, the solvent, the reaction temperature, and the concentration of the reactants. The catalyst loading can also significantly impact the efficiency and cost-effectiveness of the synthesis.
In the subsequent bromination step, the critical parameters to control are the molar ratio of the substrate to NBS and the radical initiator, the reaction temperature, and the reaction time. Insufficient NBS will lead to a mixture of mono-, di-, and tri-brominated products, complicating the purification process. Conversely, an excessive amount of NBS or prolonged reaction times can lead to over-bromination or other side reactions. The reaction progress should be carefully monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Table 1: Key Parameters for the Synthesis of this compound
| Synthetic Step | Key Parameters | Considerations |
| Core Synthesis | Catalyst and Ligand Selection | Crucial for regioselectivity and yield in cycloaddition and cross-coupling reactions. |
| Solvent | Affects catalyst solubility, stability, and reaction kinetics. | |
| Temperature | Influences reaction rate and selectivity; higher temperatures may lead to side products. | |
| Reactant Concentration | Can impact reaction efficiency and catalyst turnover. | |
| Bromination | NBS Stoichiometry | A sufficient excess is needed for complete tris-bromination. |
| Radical Initiator | Type and concentration affect the rate of initiation and propagation. | |
| Solvent | Non-polar solvents are preferred to suppress ionic side reactions. | |
| Temperature and Time | Must be controlled to ensure complete reaction without degradation or over-bromination. |
Following the reaction, the isolation and purification of this compound are crucial for obtaining a high-purity product. The primary byproduct of the NBS bromination is succinimide, which can often be removed by filtration as it is sparingly soluble in many non-polar solvents. The crude product is then typically subjected to further purification. Recrystallization from a suitable solvent or solvent mixture is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities. Column chromatography over silica (B1680970) gel can also be employed for purification, particularly for removing any remaining partially brominated or other byproducts.
Scalability Considerations in Laboratory Synthesis
The scalability of the synthesis of this compound from a laboratory to a larger scale presents several challenges that need to be addressed.
For the synthesis of the core structure, the cost and availability of the transition metal catalysts (e.g., rhodium or palladium) can be a significant factor in large-scale production. Catalyst recovery and recycling are important considerations to improve the economic viability of the process. Furthermore, the handling of potentially pyrophoric or air-sensitive reagents used in some catalytic systems requires specialized equipment and procedures.
The bromination step also poses scalability challenges. The use of carbon tetrachloride as a solvent is often avoided in larger-scale operations due to its toxicity and environmental concerns. Alternative, less hazardous solvents should be investigated. Photochemical reactions can be difficult to scale up due to the need for specialized reactors that ensure uniform light distribution. Therefore, thermal initiation with a radical initiator is often preferred for larger batches. The exothermic nature of the bromination reaction must also be carefully managed to prevent thermal runaways. This requires efficient heat transfer and temperature control, which can be more challenging in larger reaction vessels. Finally, the safe handling of bromine-containing compounds and the management of waste streams are critical aspects of scaling up the synthesis.
Chemical Transformations and Derivatization Strategies Utilizing 1,2,3 Tris 4 Bromomethyl Phenyl Benzene
Nucleophilic Substitution Reactions for Functional Group Introduction
The primary route for the derivatization of 1,2,3-Tris[4-(bromomethyl)phenyl]benzene involves the nucleophilic substitution of the bromide leaving groups. The benzylic position of the bromomethyl moieties significantly activates the substrate for these reactions. This enhanced reactivity allows for the introduction of a wide array of functional groups under relatively mild conditions.
A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new C-O, C-N, C-S, and C-C bonds. Common nucleophiles include amines, thiols, alkoxides, and azide ions. For instance, reaction with sodium azide in a polar aprotic solvent can efficiently convert the bromomethyl groups into azidomethyl groups. nih.gov These azide-functionalized molecules are valuable intermediates, particularly for subsequent "click" chemistry reactions, such as the copper-catalyzed alkyne-azide cycloaddition (CuAAC). nih.gov Similarly, reaction with various primary or secondary amines can yield the corresponding aminomethyl derivatives, while thiols can be used to introduce thioether linkages.
The table below summarizes representative nucleophilic substitution reactions on benzylic bromides, which are analogous to the transformations possible with this compound.
| Nucleophile | Reagent Example | Product Functional Group | Reference |
| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | nih.gov |
| Amine | Benzylamine (C₆H₅CH₂NH₂) | Secondary Amine (-CH₂NHCH₂C₆H₅) | researchgate.net |
| Thiol | Thiophenol (C₆H₅SH) | Thioether (-CH₂SC₆H₅) | rsc.org |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy ether (-CH₂OCH₃) | libretexts.org |
| Carboxylate | Sodium Acetate (CH₃COONa) | Acetoxy ester (-CH₂OAc) |
These reactions are typically performed in polar solvents like dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) to facilitate the dissolution of both the organic substrate and the nucleophilic salt.
Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Sonogashira Couplings)
While classical Suzuki and Sonogashira cross-coupling reactions traditionally involve the coupling of aryl or vinyl halides with organoboron or terminal alkyne species, respectively, recent advancements have extended their scope to include sp³-hybridized carbons, such as those in benzylic bromides. organic-chemistry.orgyoutube.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling of benzylic bromides has been successfully demonstrated, providing a powerful tool for creating C(sp³)–C(sp²) bonds. nih.gov This reaction allows for the direct arylation or vinylation of the bromomethyl positions. The process typically requires a palladium catalyst, a suitable phosphine ligand, and a base. Microwave-assisted protocols have been shown to significantly shorten reaction times and improve yields for these challenging couplings. nih.gov Optimum conditions often involve catalysts like Palladium(II) acetate (Pd(OAc)₂) with bulky, electron-rich phosphine ligands such as JohnPhos, and a base like potassium carbonate in a solvent such as DMF. nih.gov
Sonogashira Coupling: The Sonogashira reaction, which forms a C-C bond between a halide and a terminal alkyne, has also been adapted for benzylic bromides. organic-chemistry.org More specifically, Pd-catalyzed cross-coupling reactions of benzyl (B1604629) bromides with lithium acetylides provide an efficient route to benzyl alkynes. rsc.org These reactions can proceed rapidly at room temperature and exhibit a remarkable tolerance for sensitive functional groups. rsc.org An effective catalytic system for this transformation is Pd[P(tBu₃)]₂. rsc.org This methodology enables the direct introduction of alkynyl moieties, which are versatile handles for further chemical modifications.
The table below outlines typical conditions for these advanced C-C bond forming reactions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Reference |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | nih.gov |
| Sonogashira-type | Lithium Acetylide | Pd[P(tBu₃)]₂ | - | THF | rsc.org |
Multi-site Functionalization for Complex Molecular Architectures
The presence of three reactive bromomethyl groups on a compact aromatic framework makes this compound an ideal core molecule for the synthesis of star-shaped polymers and complex, three-dimensional structures. researchgate.netustc.edu.cn By carefully controlling the stoichiometry and reaction conditions, all three sites can undergo transformation, leading to highly branched molecules emanating from a central point.
This "core-first" approach is widely used in polymer chemistry. cmu.edu For example, using the tris(bromomethyl) core as a trifunctional initiator for living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allows for the growth of three polymer chains from the central molecule. ustc.edu.cncmu.edu This results in the formation of well-defined, three-arm star polymers. The length and composition of the polymer arms can be precisely controlled by the choice of monomer and the polymerization conditions.
Similarly, multi-site nucleophilic substitution can be employed to attach large dendritic wedges or other complex molecular fragments to the core, rapidly building up molecular complexity. For instance, the reaction of 1,3,5-tris(bromomethyl)benzene, a structural isomer, with living polymer chains of poly(methyl methacrylate) (PMMA) has been used to generate 3-arm star polymers. researchgate.net This strategy is directly applicable to the 1,2,3-isomer for creating asymmetric or crowded molecular architectures. The stepwise nature of these reactions can sometimes lead to incomplete substitution, which requires careful optimization of the reaction conditions. researchgate.net
Application of 1,2,3 Tris 4 Bromomethyl Phenyl Benzene in the Fabrication of Advanced Functional Materials
Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)
Pore Engineering and Control of Porosity through Building Block Selection
The porosity of materials is a critical factor in applications such as gas storage, separation, and catalysis. The selection of molecular building blocks is a fundamental strategy for engineering pore size and connectivity in porous organic polymers (POPs). Porous organic polymers are a class of materials constructed from organic monomers linked by strong covalent bonds, often resulting in either crystalline (Covalent Organic Frameworks, COFs) or amorphous structures. mdpi.com
The utility of a building block in creating porous materials is largely dictated by its geometry and reactivity. For instance, the halogenated aromatic monomer 1,3,5-Tris(4-bromophenyl)benzene (B1296842) has been successfully used to synthesize porous aromatic frameworks for the adsorption of organic pollutants. sigmaaldrich.com The rigid, C3-symmetric structure of this monomer facilitates the formation of a well-defined porous network.
In the case of 1,2,3-Tris[4-(bromomethyl)phenyl]benzene, its lower symmetry would likely result in amorphous porous polymers with a broader distribution of pore sizes. The three adjacent reactive bromomethyl groups offer sites for polymerization reactions. The reactivity of bromomethyl groups in nucleophilic substitution reactions is a well-established principle that can be exploited for polymer synthesis.
Table 1: Potential Influence of Isomer Geometry on Porous Polymer Properties
| Building Block Isomer | Symmetry | Expected Polymer Structure | Potential Pore Characteristics |
| 1,3,5-Tris[4-(bromomethyl)phenyl]benzene | High (C3) | More ordered, potentially crystalline | Uniform, well-defined pores |
| This compound | Low (C1) | Amorphous | Irregular, varied pore sizes |
The selection of co-monomers in a polymerization reaction with this compound would be crucial in controlling the resulting material's porosity. The use of rigid, linear co-monomers could help to create more defined void spaces, while flexible co-monomers might lead to more collapsed or non-porous structures.
Other Supramolecular and Cross-Linked Systems
Beyond porous polymers, the reactive nature of this compound makes it a candidate for the construction of various other advanced materials.
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The on-surface synthesis of two-dimensional (2D) covalent organic frameworks has been demonstrated using 1,3,5-tris(4-bromophenyl)benzene on different substrates, highlighting the role of molecule-substrate and molecule-molecule interactions. rsc.org
For this compound, its asymmetrical nature would likely lead to more complex self-assembled patterns. The interplay of van der Waals forces, potential halogen bonding (C-H···Br), and π-π stacking interactions would govern the formation of these structures. The crystal structure of the related compound 1,3,5-Tris(bromomethyl)benzene reveals a rich network of Br···Br, CH₂···Br, and CH···π intermolecular contacts that dictate the crystal packing. nih.govresearchgate.net It is conceivable that this compound would also exhibit a complex interplay of such interactions, leading to unique supramolecular architectures.
The three bromomethyl groups on this compound make it an excellent candidate as a cross-linking agent. Cross-linking is a process that connects polymer chains, leading to the formation of a three-dimensional network with enhanced mechanical and thermal stability. The 1,3,5-isomer is known to be used as a crosslinking agent in polymer chemistry.
By reacting this compound with polymers containing nucleophilic groups (e.g., amines, thiols, or carboxylates), a highly cross-linked network can be formed. The density of cross-linking, which significantly influences the material's properties such as rigidity, swelling behavior, and thermal resistance, could be controlled by adjusting the stoichiometric ratio of the cross-linker to the polymer. The asymmetrical nature of the 1,2,3-isomer might result in a more heterogeneous network structure compared to that obtained with a symmetrical cross-linker.
Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. mdpi.comnih.gov These materials are classified into two main categories based on the nature of the interaction between the organic and inorganic phases: Class I hybrids involve weak interactions like van der Waals or hydrogen bonds, while Class II hybrids feature strong covalent or ionic-covalent bonds. nih.gov
The bromomethyl groups of this compound can be readily functionalized, for example, by conversion to silane-containing groups. These modified molecules can then participate in sol-gel processes with inorganic precursors (e.g., tetraethoxysilane) to form Class II hybrid materials. In such a material, the organic unit would be covalently integrated into the inorganic (e.g., silica) network. This approach allows for the precise tuning of the material's properties by combining the processability and functionality of the organic component with the stability and robustness of the inorganic matrix.
Functional Performance and Advanced Characterization of Materials Derived from 1,2,3 Tris 4 Bromomethyl Phenyl Benzene
Gas Adsorption, Storage, and Separation Studies
Comprehensive searches of scientific databases did not yield specific studies on the gas adsorption, storage, or separation performance of porous materials synthesized from 1,2,3-Tris[4-(bromomethyl)phenyl]benzene. The investigation of gas uptake capacities is a standard characterization technique for novel porous materials. researchgate.netnih.gov Such studies are crucial for evaluating their potential in applications like carbon capture, natural gas storage, and hydrogen fuel storage.
High-Pressure and Low-Pressure Gas Uptake Performance
There are no available data tables or research findings detailing the high-pressure or low-pressure gas uptake performance for materials derived from this compound. Typically, the performance of porous materials is evaluated by measuring the amount of gas adsorbed at various pressures and temperatures. For instance, high-pressure isotherms are critical for storage applications, while low-pressure uptake is important for separation processes.
Selective Adsorption of CO2, CH4, H2, and Other Gases
No data on the selective adsorption of CO2, CH4, H2, or other gases by materials synthesized from this compound have been reported in the reviewed literature. The selective adsorption of one gas over another is a key metric for separation applications, such as the removal of CO2 from flue gas or the purification of methane. nih.gov The design of porous materials often involves the incorporation of specific chemical functionalities to enhance selectivity for a target gas.
Computational Validation of Adsorption Mechanisms
There are no published computational studies that validate the gas adsorption mechanisms within porous frameworks derived from this compound. Computational methods, such as Grand Canonical Monte Carlo (GCMC) simulations, are powerful tools for understanding gas-framework interactions at the molecular level and for predicting adsorption behavior. researchgate.netucl.ac.uk These simulations can identify preferential binding sites and elucidate the role of the framework's structure and chemistry in gas adsorption. nih.gov
Sensing and Detection Capabilities
The unique structural arrangement of this compound, with its three reactive bromomethyl groups in close proximity on a triphenylbenzene core, presents an interesting platform for the development of chemo- and biosensors. While specific studies on materials derived from this particular isomer are scarce, the broader field of fluorescent chemosensors provides a framework for understanding their potential applications.
Development of Chemo- and Biosensors
The bromomethyl groups of this compound are highly versatile handles for post-synthetic modification. They can readily undergo nucleophilic substitution reactions to introduce a variety of functional groups capable of acting as recognition sites for specific analytes. For example, by reacting with amines, thiols, or other nucleophiles, it is possible to append moieties that can selectively bind to metal ions, anions, or small organic molecules. researchgate.net
The triphenylbenzene core itself can act as a fluorophore. rsc.orgnih.gov The binding of an analyte to the recognition sites can induce a change in the electronic properties of the molecule, leading to a detectable change in its fluorescence, such as quenching (turn-off) or enhancement (turn-on). rsc.org For instance, derivatives of the isomeric 1,3,5-triphenylbenzene (B1329565) have been successfully employed as fluorescent sensors for the detection of various analytes, including metal ions and nitroaromatic compounds. rsc.orgnih.gov This suggests that materials derived from this compound could be engineered to create selective and sensitive chemo- and biosensors. DNA-based electrochemical sensors represent another avenue where such molecules could be utilized, with redox reporters transducing binding events into electrical signals. rsc.org
Detection of Volatile Organic Compounds (VOCs) and Other Analytes
Materials derived from this compound, particularly if they are porous organic polymers, could be effective in the detection of volatile organic compounds (VOCs). The porous nature of these materials would allow for the adsorption of VOC molecules, and if the polymer is functionalized with appropriate recognition units, this could lead to a detectable signal. The detection of VOCs is of significant interest for environmental monitoring and medical diagnostics. rsc.orgrsc.org
The general approach for VOC detection often involves gas chromatography-mass spectrometry (GC-MS) or specialized sensors. rsc.org A material derived from this compound could serve as the active layer in a sensor, where the interaction with VOCs modulates an optical or electrical signal. The selectivity of such a sensor would depend on the specific chemical functionalities incorporated into the material. For example, different derivatives could be synthesized to target specific classes of VOCs, such as aldehydes, ketones, or aromatic hydrocarbons.
Optical and Electrochemical Sensing Mechanisms
The primary optical sensing mechanism for materials derived from this compound would likely be fluorescence modulation. The triphenylbenzene core is a known fluorophore, and its emission properties can be sensitive to the local chemical environment. rsc.orgnih.gov Upon binding of an analyte, several processes can occur to alter the fluorescence output:
Photoinduced Electron Transfer (PET): The analyte can act as an electron donor or acceptor, quenching the fluorescence of the triphenylbenzene core.
Förster Resonance Energy Transfer (FRET): If a suitable dye is incorporated into the structure, energy transfer can occur between the triphenylbenzene donor and the dye acceptor upon analyte binding.
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electronic distribution within the molecule, leading to a shift in the emission wavelength.
Electrochemical sensing mechanisms could also be employed. By incorporating redox-active moieties into the structure derived from this compound, the binding of an analyte could be detected by changes in the electrochemical properties of the material, such as its oxidation or reduction potential. This could be monitored using techniques like cyclic voltammetry or differential pulse voltammetry.
Advanced Structural and Morphological Elucidation of Derived Materials
The performance of materials derived from this compound is highly dependent on their structure and morphology at the molecular and bulk scales. Advanced characterization techniques are therefore essential to understand these properties.
Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the crystallinity of materials. For porous organic polymers or frameworks synthesized from this compound, PXRD would reveal whether the material is amorphous or possesses long-range crystalline order.
Amorphous Materials: An amorphous material will produce a broad, featureless PXRD pattern. Many porous organic polymers fall into this category. rsc.org
Crystalline Materials: A crystalline material will exhibit a series of sharp peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are characteristic of the material's crystal structure.
For crystalline materials derived from this compound, PXRD data can be used to:
Determine the unit cell parameters: The geometry and size of the repeating unit in the crystal lattice.
Identify the crystal phase: Different synthetic conditions can sometimes lead to different crystal structures (polymorphs).
Assess phase purity: The presence of sharp peaks corresponding to a single phase indicates a pure crystalline material.
Estimate crystallite size: The width of the diffraction peaks can be related to the average size of the crystalline domains using the Scherrer equation.
For example, studies on related triphenylbenzene derivatives have used PXRD to confirm the formation of specific crystalline phases and to analyze the degree of order within the material. rsc.org
Below is a hypothetical data table illustrating the kind of information that could be obtained from PXRD analysis of a crystalline material derived from this compound.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 5.8 | 15.22 | 100 |
| 8.2 | 10.77 | 45 |
| 11.6 | 7.62 | 60 |
| 15.4 | 5.75 | 30 |
| 23.3 | 3.81 | 25 |
Solid-State Nuclear Magnetic Resonance (NMR) for Network Connectivity
Solid-state NMR (ssNMR) is an indispensable, non-destructive technique for characterizing the structure of insoluble, amorphous, or crystalline cross-linked polymers at a molecular level. For a network synthesized from this compound, ssNMR would be crucial for confirming the successful formation of covalent bonds and understanding the connectivity of the resulting polymer network.
Key Research Findings:
Confirmation of Polymerization: The primary use of ssNMR, specifically ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is to verify the conversion of the monomer's reactive bromomethyl groups (–CH₂Br) into the new linkages forming the polymer network. For example, in a polymerization via nucleophilic substitution, one would expect the characteristic ¹³C NMR signal of the carbon in the –CH₂Br group (typically around 32-34 ppm) to diminish or disappear, while new signals corresponding to the carbon in the newly formed linkage (e.g., –CH₂-Nu, where Nu is the nucleophile) would appear.
Network Structure Elucidation: Advanced ssNMR techniques can provide deeper insights into the polymer's structure. Spectral editing methods such as ¹³C-CPPI (Cross-Polarization with Polarization Inversion) or ¹³C-CPNQS (Cross-Polarization with Non-Quaternary Suppression) can distinguish between different types of carbon atoms (e.g., quaternary, CH, CH₂, CH₃), helping to resolve overlapping signals in complex polymer spectra.
Proximity and Connectivity: Two-dimensional (2D) ssNMR experiments, like ¹H-¹³C Heteronuclear Correlation (HETCOR), can establish correlations between protons and carbons that are in close spatial proximity. This would provide direct evidence of the covalent network's connectivity, confirming that the monomer units are linked as intended. The amorphous and insoluble nature of many POPs makes ssNMR one of the few tools capable of providing such detailed structural information.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology
Electron microscopy techniques are vital for visualizing the morphology, or physical structure, of a material from the micro- to the nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information about the surface and bulk properties of a polymer.
Key Research Findings:
Surface Topography and Particle Shape (SEM): SEM is used to image the surface of the material, revealing details about particle size, shape, and aggregation. For a POP derived from this compound, SEM images would show whether the resulting material consists of discrete nanoparticles, larger agglomerates, or a continuous film. The images can reveal surface texture, such as smoothness or roughness, and the presence of any large-scale porous structures or channels.
The combination of SEM and TEM provides a comprehensive picture of the material's morphology across different length scales, which is crucial for understanding how the polymer might interact with other substances in practical applications.
Nitrogen Adsorption/Desorption Isotherms for Porosity and Surface Area Analysis
The ability of a porous polymer to adsorb gases or other molecules is its defining characteristic. Nitrogen adsorption/desorption analysis, typically performed at 77 K (the boiling point of liquid nitrogen), is the standard method for quantifying the porosity, specific surface area, and pore size distribution of a material.
Key Research Findings:
Specific Surface Area (BET Analysis): The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption data to calculate the specific surface area of the material (in m²/g). A high BET surface area is generally desirable for applications in adsorption and catalysis, as it indicates a large number of accessible sites.
Pore Volume and Size Distribution: The shape of the adsorption/desorption isotherm provides qualitative information about the pore structure. According to IUPAC classification, a Type I isotherm is characteristic of microporous materials (pore width < 2 nm), while a Type IV isotherm with a hysteresis loop indicates the presence of mesopores (2-50 nm). The total pore volume is determined from the amount of nitrogen adsorbed at a relative pressure close to saturation. Computational models, such as Non-Local Density Functional Theory (NLDFT) or Quenched Solid Density Functional Theory (QSDFT), can be applied to the isotherm data to derive a detailed pore size distribution (PSD), revealing the prevalence of different pore sizes within the material.
For a polymer made from this compound, the rigidity and geometry of the monomer would dictate the resulting porosity. The analysis would reveal whether the synthesis method successfully created a network with accessible pores and would quantify the key parameters essential for its performance.
Illustrative Data Table for Porous Polymer Characterization (Note: This table is illustrative and does not represent actual data for materials derived from this compound, but shows typical values for porous organic polymers.)
| Polymer Sample | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Dominant Pore Type |
| Example POP-A | 450 | 0.45 | Microporous/Mesoporous |
| Example POP-B | 800 | 0.72 | Microporous |
| Example POP-C | 250 | 0.55 | Mesoporous |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical method for determining the thermal stability of polymers.
Key Research Findings:
Decomposition Temperature: A TGA thermogram plots the percentage of remaining sample weight against temperature. For a polymer, a sharp drop in weight indicates thermal decomposition. The onset temperature of this drop, or the temperature at which 5% or 10% weight loss occurs (T₅ or T₁₀), is often used as a standard measure of the polymer's thermal stability. Polymers with strong covalent bonds, such as those expected in a cross-linked aromatic network, generally exhibit high thermal stability, often decomposing at temperatures above 300-400 °C.
Compositional Analysis: TGA can also provide information about the composition of the material. For example, an initial weight loss at lower temperatures (e.g., < 150 °C) typically corresponds to the loss of adsorbed solvent or moisture. The final residual mass at the end of the experiment (e.g., at 800 °C) can indicate the amount of inorganic material or char yield.
Kinetic Studies: By conducting TGA experiments at multiple heating rates, kinetic parameters such as the activation energy of decomposition can be calculated using isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa). This provides deeper insight into the degradation mechanism of the polymer.
For a material derived from this compound, TGA would be essential to define its operational temperature limits, a crucial parameter for any practical application.
Illustrative TGA Data Table (Note: This table is illustrative and does not represent actual data for materials derived from this compound.)
| Polymer Sample | Onset Decomposition Temp. (T₅, °C) | Char Yield at 800 °C (%) |
| Example POP-A | 350 | 45 |
| Example POP-B | 410 | 55 |
| Example POP-C | 380 | 50 |
Future Prospects and Emerging Research Directions
Exploration of Novel Reactivity and Functionalization Pathways
The primary sites of reactivity on 1,2,3-Tris[4-(bromomethyl)phenyl]benzene are the three benzylic bromides. These groups are ripe for a variety of nucleophilic substitution reactions, opening up numerous pathways for functionalization. The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the radical formed upon homolysis is resonance-stabilized, which facilitates reactions at this position. libretexts.org
Future research is expected to focus on post-synthesis modifications to create a diverse library of derivatives. The bromomethyl groups can be readily displaced by a wide range of nucleophiles, such as amines, thiols, alkoxides, and azides, to introduce new functionalities. This allows for the precise tuning of the molecule's electronic, optical, and solubility properties. The development of C1-symmetric tripodal ligands through such pathways is an area of active investigation, as these asymmetric structures can offer unique binding and recognition properties. nih.govrsc.org
Key reaction pathways being explored include:
Nucleophilic Substitution: Creating tripodal ligands for coordination chemistry or building blocks for larger supramolecular structures.
Williamson Ether Synthesis: To attach the core to polymer backbones or other molecular frameworks.
Azide-Alkyne Cycloaddition ("Click Chemistry"): Conversion of the bromomethyl groups to azides, which can then react with alkynes to form stable triazole linkages, a highly efficient method for constructing complex molecular systems.
Integration into Multi-component Hybrid Systems
The tripodal nature of this compound makes it an ideal candidate for constructing three-dimensional molecular frameworks. While derivatives of the symmetric 1,3,5-triphenylbenzene (B1329565) are well-established as linkers for Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), the use of the asymmetric 1,2,3-isomer is an emerging field. cd-bioparticles.netrsc.org
The C1-symmetry of the 1,2,3-isomer is expected to produce frameworks with more complex and potentially more functional pore environments. This asymmetry can lead to unique host-guest interactions and chiral recognition capabilities not achievable with more symmetric linkers. nih.gov For instance, a phenylglycinol-derived tripodal oxazoline (B21484) with C1-symmetry demonstrated a different binding mode and selectivity compared to its C3-symmetric counterpart. nih.gov
Emerging research directions include:
Asymmetric MOFs and COFs: Synthesis of porous materials with chiral pores for enantioselective separations and catalysis.
Surface Functionalization: Grafting the molecule onto surfaces like graphite (B72142) or metal oxides to create functional interfaces for sensing or catalysis.
Dendrimer and Hyperbranched Polymer Synthesis: Using the molecule as a core to grow successive generations of polymer chains, leading to highly branched, three-dimensional macromolecules with tailored properties.
Advancements in Scalable and Sustainable Synthesis
The practical application of this compound hinges on the development of efficient and scalable synthetic routes. The synthesis is a two-stage process: formation of the 1,2,3-Tris(4-methylphenyl)benzene core, followed by bromination of the methyl groups.
Stage 1: Synthesis of the 1,2,3-Tris(4-methylphenyl)benzene Core Current lab-scale methods often involve transition-metal-catalyzed cross-coupling reactions. However, these can be expensive and generate metallic waste. Research into more sustainable methods is ongoing. One promising approach is the acid-catalyzed cyclocondensation of substituted acetophenones. For example, the related 1,3,5-isomer can be formed from acetophenone (B1666503) using various catalysts, a method that could be adapted for asymmetrically substituted precursors. sapub.orgrsc.org
Stage 2: Benzylic Bromination The conversion of the three methyl groups to bromomethyl groups is typically achieved via free-radical bromination. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), often used with a radical initiator like light or peroxide. chadsprep.com NBS is preferred over molecular bromine (Br₂) because it provides a low, steady concentration of bromine radicals, which selectively react at the benzylic position while minimizing side reactions like electrophilic addition to the aromatic rings. youtube.comyoutube.commasterorganicchemistry.com
Future advancements will likely focus on optimizing reaction conditions to improve yields, reduce reaction times, and employ greener solvents and catalysts. Microwave-assisted synthesis is one such avenue being explored for the efficient creation of similar asymmetric tripodal ligands. rsc.org
| Reaction Stage | Precursor | Reagents & Conditions | Product | Key Research Focus |
| Core Synthesis | Substituted Acetophenones | Acid or Metal Catalysts (e.g., H₂SO₄, CuCl₂) | 1,2,3-Tris(4-methylphenyl)benzene | Developing catalyst systems with high regioselectivity and yield for the 1,2,3-isomer; exploring solvent-free conditions. |
| Bromination | 1,2,3-Tris(4-methylphenyl)benzene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., light, AIBN), in CCl₄ | This compound | Optimizing stoichiometry to control the degree of bromination; replacing chlorinated solvents with greener alternatives. |
Development of Industrial and Commercial Applications
While still in the early stages of exploration, the unique properties of this compound and its derivatives suggest potential in several high-value applications. The asymmetric structure is a key differentiator from its more common isomers.
Potential applications include:
Advanced Polymers: As a cross-linking agent or additive, its rigid and asymmetric structure could enhance the thermal stability and mechanical properties of engineering plastics like polycarbonates.
Organic Electronics: Functionalized derivatives could serve as host materials or electron transport layers in Organic Light-Emitting Diodes (OLEDs). The non-planar structure could help prevent π-π stacking, which can improve device efficiency and lifetime.
Molecular Sensors: The C1-symmetric scaffold can be functionalized with specific recognition units to create chemosensors. The triphenylbenzene core acts as a fluorophore, and binding of an analyte can induce a change in its fluorescence signal. Pyrazoline-functionalized triphenylbenzenes have already shown promise in detecting nitroaromatic compounds.
| Application Area | Potential Role of the Compound | Rationale |
| Materials Science | Polymer Additive / Cross-linker | The rigid, bulky, and asymmetric structure can disrupt polymer chain packing, potentially increasing thermal stability and altering mechanical properties. |
| Organic Electronics | Host or Transport Material in OLEDs | The non-planar structure can inhibit aggregation and self-quenching of light-emitting dopants, leading to improved device performance. |
| Supramolecular Chemistry | Building Block for Sensors | The tripodal scaffold allows for the pre-organization of binding sites, while the asymmetric core can enable enantioselective recognition of chiral molecules. nih.gov |
As research continues, a deeper understanding of the structure-property relationships in this fascinating molecule will undoubtedly unlock further innovative applications across various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
